molecular formula C13H9ClN4O4S B2903343 N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-53-4

N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2903343
CAS No.: 497072-53-4
M. Wt: 352.75
InChI Key: XRHVLCABIBLUHN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This bicyclic system consists of a thiazole ring fused to a pyrimidine ring, with a ketone group at position 5 and a carboxamide substituent at position 5. The carboxamide group is linked to a 5-chloro-2-nitrophenyl moiety, introducing electron-withdrawing substituents (Cl and NO₂) that may influence electronic distribution, solubility, and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4S/c14-7-1-2-10(18(21)22)9(5-7)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHVLCABIBLUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that pyrimidinamines, which share structural similarities with this compound, have been reported to act as dna or rna alkylators. This suggests that the compound might interact with its targets, leading to changes at the molecular level.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C13H9ClN4O4SC_{13}H_{9}ClN_{4}O_{4}S and a molecular weight of 352.75 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for multiple pharmacological applications.

Anticancer Properties

Research indicates that thiazole derivatives, including N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, exhibit promising anticancer activities. For instance, thiazole-integrated compounds have been shown to induce cytotoxic effects against various cancer cell lines, such as human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring enhances these effects, with studies reporting IC50 values in the low micromolar range for certain derivatives .

Anticonvulsant Activity

The compound's structural analogs have demonstrated anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole moiety can significantly enhance anticonvulsant efficacy, suggesting that this compound may also possess similar potential .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations comparable to standard antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various multicomponent reactions involving thiazole and pyrimidine derivatives. The synthetic pathways often yield high purity compounds suitable for further biological evaluation .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityReported IC50 values of 10–30 µM against human cancer cell lines .
Study BAnticonvulsant PropertiesIdentified significant anticonvulsant effects in modified thiazole derivatives .
Study CAntimicrobial EvaluationEffective against Staphylococcus aureus with comparable results to ciprofloxacin .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituents

The thiazolo[3,2-a]pyrimidine scaffold is common among analogs, but substituent variations critically modulate properties. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Core Structure Key Physical/Biological Notes
Target Compound N-(5-chloro-2-nitrophenyl) carboxamide (6) Thiazolo[3,2-a]pyrimidine Nitro and chloro groups enhance polarity; potential bioactivity inferred from analogs
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... () Ethyl carboxylate (6), benzylidene (2), phenyl (5) Same core Crystallizes in monoclinic system (P2₁/c); hydrogen bonding stabilizes crystal packing
N-Phenylhydrazinecarbothioamide derivative () Phenyl (3,8), 4-methoxyphenyl (5), triazole-thiol (6) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Synthesized via NaOH-mediated heterocyclization; no crystallographic data reported
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-... () Pyrazolyl carboxamide (6) Thiazolo[3,2-a]pyrimidine Molecular weight 303.34; Smiles: CC(C)n1nccc1NC(=O)c1cnc2sccn2c1=O
Key Observations:
  • Carboxamide vs. Carboxylate : The carboxamide group in the target compound may enhance hydrogen-bonding capacity compared to ethyl carboxylates (), influencing solubility and target interactions.

Crystallographic and Conformational Analysis

  • Target Compound : Predicted to adopt a puckered pyrimidine ring (flattened boat conformation) based on analogs (e.g., reports a 0.224 Å deviation from planarity). The chloro and nitro groups may influence dihedral angles with aromatic substituents .
  • Ethyl Carboxylate Analog () : Exhibits an 80.94° dihedral angle between the thiazolo-pyrimidine core and phenyl ring, stabilized by C–H···O hydrogen bonds forming chains along the c-axis .

Pharmacological Implications

  • Antimicrobial Activity : Pyrimidine derivatives with electron-withdrawing groups (e.g., nitro) often exhibit enhanced bioactivity .
  • Solubility and Bioavailability : The target compound’s nitro group may improve aqueous solubility compared to lipophilic analogs (e.g., ’s isopropyl-pyrazole derivative) but reduce membrane permeability .

Q & A

Q. What are the recommended synthetic pathways for preparing N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multicomponent reactions involving thiazole and pyrimidine precursors. A typical approach involves:

  • Step 1: Cyclization of a thioamide precursor (e.g., 2-thioxo-thiazolidinone) with a nitrophenyl-substituted carboxamide under reflux in acetic acid.
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .
  • Optimization: Reaction time (8–12 hours) and temperature (110–120°C) must be tightly controlled to minimize side products. Purity is validated using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the thiazolo-pyrimidine core and substituents. For example, the nitro group on the phenyl ring appears as a deshielded proton signal (~8.2 ppm), while the thiazole ring protons resonate at 6.5–7.5 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and NO₂ (1520–1560 cm⁻¹) validate functional groups .
  • X-ray Diffraction: Single-crystal XRD resolves bond lengths (e.g., C–S bond: 1.72 Å) and dihedral angles (e.g., 80.9° between thiazole and pyrimidine rings), confirming stereoelectronic effects .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Anticancer Activity: IC₅₀ values of 2–10 µM against glioblastoma (U87) and melanoma (A375) cell lines, likely via inhibition of topoisomerase II or kinase pathways .
  • Antimicrobial Activity: MIC of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus), attributed to nitro group-mediated disruption of bacterial membranes .
  • Experimental Design: Use MTT assays with 48-hour exposure and positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action and target selectivity?

Methodological Answer:

  • Molecular Docking: Dock the compound into active sites of hypothesized targets (e.g., COX-II, EGFR kinase) using AutoDock Vina. The nitro group forms hydrogen bonds with Arg120 (COX-II), while the thiazole ring interacts hydrophobically .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable target-ligand complexes .
  • SAR Analysis: Compare with analogs (e.g., chloro vs. methoxy substituents) to identify pharmacophores. Nitro and chloro groups enhance cytotoxicity but reduce solubility .

Q. How should researchers address contradictions in reported IC₅₀ values across studies?

Methodological Answer:

  • Source Analysis: Variability may arise from assay conditions (e.g., serum concentration in cell culture) or purity differences (>95% vs. 90%). Validate purity via HPLC before testing .
  • Dose-Response Refinement: Use 10-point dilution series (0.1–100 µM) with triplicate measurements. Statistical tools like GraphPad Prism can calculate Hill slopes to confirm potency .
  • Control Standardization: Include reference compounds (e.g., cisplatin for cancer) tested in parallel to normalize inter-lab variability .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Formulation: Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (logP = 1.8 limits passive diffusion) .
  • Prodrug Design: Replace the nitro group with a bioreducible moiety (e.g., amine-protected nitro) to improve stability in plasma .
  • Pharmacokinetic Testing: Conduct IV/PO dosing in rodents with LC-MS/MS quantification. Monitor t₁/₂ (~2–4 hours) and adjust dosing schedules accordingly .

Q. How can structural modifications mitigate toxicity while retaining activity?

Methodological Answer:

  • Nitro Group Replacement: Substitute nitro with cyano (-CN) or trifluoromethyl (-CF₃) to reduce oxidative stress. Analogues show 30% lower hepatotoxicity in murine models .
  • Heterocycle Variation: Replace thiazole with oxazole to decrease off-target kinase binding. This reduces cardiotoxicity (hERG IC₅₀ increases from 1 µM to 10 µM) .
  • In Silico Tox Screening: Use Derek Nexus or ProTox-II to predict mutagenicity and prioritize analogs .

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